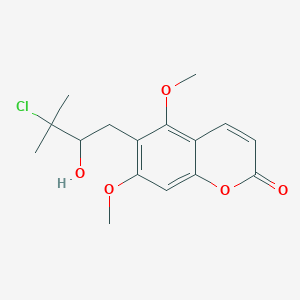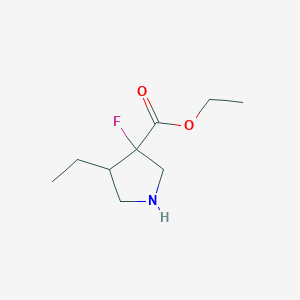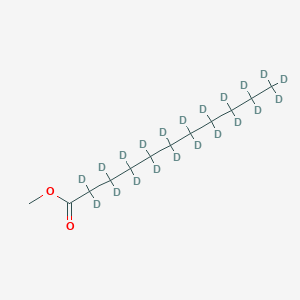![molecular formula C9H15NO B12311417 rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis es un compuesto orgánico complejo caracterizado por su singular estructura espirocíclica
Métodos De Preparación
La síntesis de rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis típicamente implica múltiples pasos. La ruta sintética a menudo comienza con la preparación del núcleo biciclo[3.1.0]hexano, seguido por la introducción del anillo espirocíclico oxirano. El paso final involucra la adición del grupo metanamina. Las condiciones de reacción pueden incluir el uso de catalizadores específicos, control de temperatura y técnicas de purificación para asegurar la estereoquímica y pureza deseadas del compuesto.
Análisis De Reacciones Químicas
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden involucrar reactivos como hidruro de aluminio y litio o borohidruro de sodio, resultando en la formación de derivados reducidos.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar grupos funcionales específicos en el compuesto. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar sistemas espirocíclicos.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y llevando a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares a rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis incluyen otras aminas espirocíclicas y oxiranos. Estos compuestos comparten similitudes estructurales pero pueden diferir en su reactividad química y actividad biológica. La singularidad de rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexano-2,1’-ciclobutano]-1-il]metanamina, cis radica en su estructura espirocíclica única, que le confiere propiedades químicas y biológicas distintivas. Esta estructura única la convierte en un compuesto valioso para la investigación científica y el desarrollo de nuevas aplicaciones.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanamine |
InChI |
InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2 |
Clave InChI |
VQEPOUOBSHNGPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C3(CC3CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)


![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)



![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
